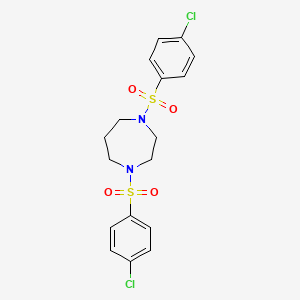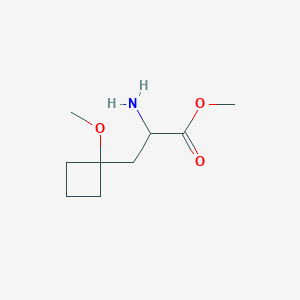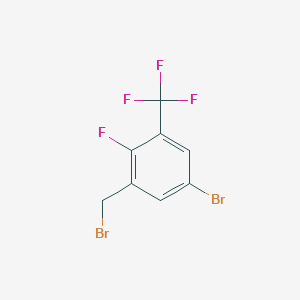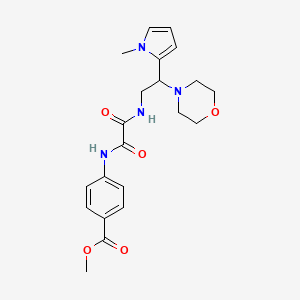![molecular formula C16H11ClN2O5 B2390159 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one CAS No. 320420-38-0](/img/structure/B2390159.png)
3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(5-Chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, also known as CHNBP, is a novel small molecule that has been studied for its potential applications in the fields of synthetic chemistry and biochemistry. CHNBP has been found to be a highly versatile and efficient synthetic reagent for the preparation of a variety of organic compounds. Additionally, CHNBP has been used to study the mechanism of action of various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is believed to involve the formation of a covalent bond between the nitrovinyl group and the nucleophile. This covalent bond is then cleaved by the nucleophile, resulting in the formation of the desired product. Additionally, this compound has been found to be a highly efficient reagent for the formation of a variety of organic compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be a highly efficient reagent for the synthesis of a variety of organic compounds, including heterocycles, natural products, and pharmaceuticals. Additionally, this compound has been found to be a highly effective catalyst for the formation of covalent bonds between the nitrovinyl group and the nucleophile. Further, this compound has been found to be an effective inhibitor of various enzymes, including proteases and phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has a number of advantages and limitations for use in lab experiments. One advantage of this compound is its high efficiency as a reagent for the synthesis of a variety of organic compounds. Additionally, this compound is highly effective as a catalyst for the formation of covalent bonds between the nitrovinyl group and the nucleophile. However, this compound is limited in its ability to inhibit enzymes, as it is not as effective as other inhibitors. Additionally, this compound is limited in its ability to be used in lab experiments due to its high cost and limited availability.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one in scientific research. One potential direction is the use of this compound in the synthesis of more complex organic compounds. Additionally, this compound could be used to study the mechanism of action of more enzymes, as well as the mechanism of action of various drugs and pharmaceuticals. Furthermore, this compound could be used to develop more effective inhibitors of various enzymes. Finally, this compound could be used to develop more cost-effective and readily available reagents for the synthesis of organic compounds.
Synthesemethoden
3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is synthesized via a three-step reaction sequence. The first step involves the reaction of 5-chloro-2-hydroxyaniline with 1-nitrovinylbenzene in the presence of an acid catalyst. This yields an intermediate compound, which is then reacted with 2-benzofuran-1(3H)-one in the presence of a base catalyst. Finally, the intermediate compound is reacted with a nucleophile to yield the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of organic compounds, including heterocycles, natural products, and pharmaceuticals. Additionally, this compound has been used to study the mechanism of action of various biochemical and physiological processes. It has been used to study the mechanism of action of enzymes, as well as the mechanism of action of various drugs and pharmaceuticals.
Eigenschaften
IUPAC Name |
3-[(E)-2-(5-chloro-2-hydroxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5/c17-9-5-6-14(20)12(7-9)18-8-13(19(22)23)15-10-3-1-2-4-11(10)16(21)24-15/h1-8,15,18,20H/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWFEDGLJDFTSH-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=C(C=CC(=C3)Cl)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=C(C=CC(=C3)Cl)O)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

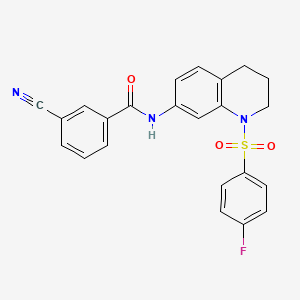
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)

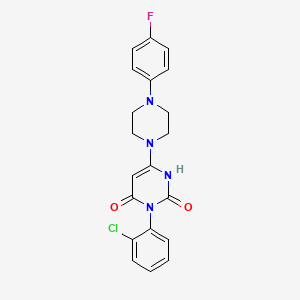

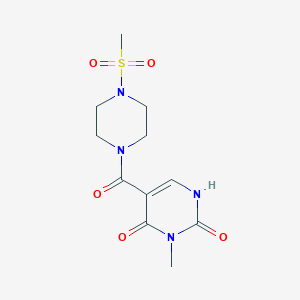
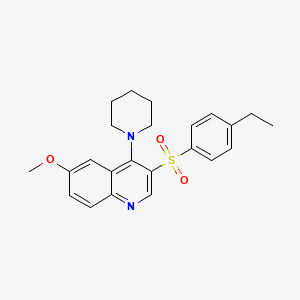
![(E)-4-(Dimethylamino)-N-ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2390086.png)
